Ortho-Sulfonyl Substitution Lowers Nucleophilic Aromatic Substitution Activation Barrier by 3- to 4-Fold Versus Meta- and Para-Isomers
The ortho-substituted benzenesulfonyl framework of 1-Chloro-2-(ethanesulfonyl)benzene exhibits a rotation barrier for the sulfonyl functional group that is 3 to 4 times higher than that of meta- and para-substituted benzenesulfonyl chlorides [1]. This elevated rotational constraint arises from steric hindrance and electrostatic interactions between the adjacent chloro and ethanesulfonyl groups, which pre-organizes the molecular geometry for more efficient nucleophilic attack at the chloro-substituted carbon. The increased rotational barrier correlates directly with enhanced reactivity in SNAr-type transformations.
| Evidence Dimension | Rotation barrier of sulfonyl functional group |
|---|---|
| Target Compound Data | Ortho-substituted benzenesulfonyl chlorides: rotation barrier 3-4 times higher than meta/para isomers |
| Comparator Or Baseline | Meta- and para-substituted benzenesulfonyl chlorides (baseline rotation barrier = 1×) |
| Quantified Difference | 3- to 4-fold increase in rotation barrier for ortho-substituted compounds |
| Conditions | Computational quantum chemical calculation of arylsulfonyl halide conformations |
Why This Matters
The higher rotational barrier translates into a more constrained, pre-organized conformation that facilitates nucleophilic aromatic substitution, making this compound a superior electrophile for constructing C-N, C-O, and C-S bonds compared to para-isomers.
- [1] Quantum Chemical Calculation of Conformations and Rotation Barriers of Functional Groups in Arylsulfonyl Halides. All Journals. Published 2006. View Source
